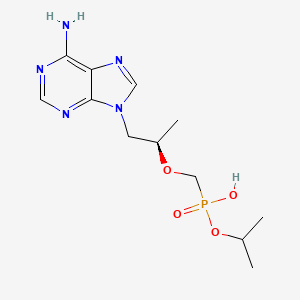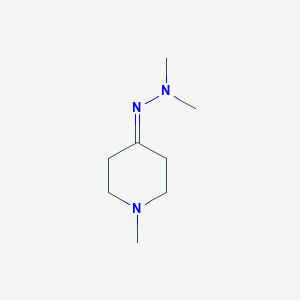![molecular formula C9H16Cl2N2O B15294194 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride is a chemical compound with the molecular formula C9H9D5N2O.2HCl and a molecular weight of 244.17 g/mol. This compound is a deuterated form of 2-[(Ethylamino)methyl]-4-aminophenol, which means it contains deuterium, a stable isotope of hydrogen. It is primarily used in scientific research, particularly in metabolic studies, environmental pollutant detection, clinical diagnostics, and organic chemistry.
Méthodes De Préparation
The synthesis of 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride involves several steps. One common method includes the reaction of 4-aminophenol with ethylamine in the presence of a deuterated solvent to introduce the deuterium atoms. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound back to its parent amine form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Applications De Recherche Scientifique
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride has a wide range of scientific research applications:
Metabolic Research: The deuterated form allows researchers to study metabolic pathways in vivo safely.
Environmental Pollutant Detection: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Mécanisme D'action
The mechanism of action of 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s deuterium atoms help trace metabolic pathways, providing insights into the compound’s behavior in biological systems. It can also form complexes with metals, which are studied for their potential anticancer activities.
Comparaison Avec Des Composés Similaires
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride is unique due to its deuterium content, which distinguishes it from its non-deuterated counterparts. Similar compounds include:
2-[(Ethylamino)methyl]-4-aminophenol: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
4-Amino-2-[(ethylamino)methyl]phenol: Another related compound with similar chemical properties but different applications.
This compound’s uniqueness lies in its ability to provide more precise and accurate data in metabolic and environmental studies due to the presence of deuterium.
Propriétés
Formule moléculaire |
C9H16Cl2N2O |
|---|---|
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
4-amino-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-11-6-7-5-8(10)3-4-9(7)12;;/h3-5,11-12H,2,6,10H2,1H3;2*1H/i1D3,2D2;; |
Clé InChI |
MBGDVTGCCQHEPJ-ZWOCKVCESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)N)O.Cl.Cl |
SMILES canonique |
CCNCC1=C(C=CC(=C1)N)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)





